4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the condensation of pyridine and pyrimidine derivatives under specific reaction conditions. Common reagents used in the synthesis include:
- Pyridine-4-carbaldehyde
- 2,4,5-trimethoxybenzaldehyde
- Ammonium acetate
- Catalysts such as acetic acid or p-toluenesulfonic acid
The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine or pyrimidine oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-4-yl)-6-phenylpyrimidin-2-amine
- 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 4-(Pyridin-4-yl)-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(Pyridin-4-yl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which may impart specific biological activities and chemical properties that differ from other similar compounds.
Properties
CAS No. |
914674-99-0 |
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Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-pyridin-4-yl-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18N4O3/c1-23-15-10-17(25-3)16(24-2)8-12(15)14-9-13(21-18(19)22-14)11-4-6-20-7-5-11/h4-10H,1-3H3,(H2,19,21,22) |
InChI Key |
OQCCWPUKRYVTHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC(=NC(=C2)C3=CC=NC=C3)N)OC)OC |
Origin of Product |
United States |
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